tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and an ethyl linkage. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes such as acetylcholinesterase . .
Mode of Action
Carbamates in general are known to inhibit the activity of enzymes such as acetylcholinesterase by forming a reversible bond with the active site of the enzyme . This prevents the enzyme from performing its normal function, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulses .
Biochemical Pathways
Carbamates, in general, can affect the cholinergic system by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of carbamates .
Biochemical Analysis
Biochemical Properties
The carbamate functionality of “tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate” imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This property can influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
Molecular Mechanism
Carbamates are known to participate in hydrogen bonding through the carboxyl group and the backbone NH . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of carbamates can vary depending on the dose, with potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with ®-1-(2-hydroxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions at other functional groups .
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-[(1R)-1-(2-fluorophenyl)ethyl]carbamate
- tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
Comparison: tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and biological properties. In contrast, similar compounds with different substituents (e.g., fluorophenyl or nitrophenyl groups) may exhibit distinct chemical behaviors and applications .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHWVHMWUPNZJG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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